molecular formula C22H23N5O2 B606573 CDK8-IN-3 CAS No. 1884500-15-5

CDK8-IN-3

Numéro de catalogue: B606573
Numéro CAS: 1884500-15-5
Poids moléculaire: 389.46
Clé InChI: MYODQBLYOKTZML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CDK8-IN-3 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting the transcriptional regulation pathways associated with tumor progression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CDK8-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .

Analyse Des Réactions Chimiques

Types of Reactions

CDK8-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Key Findings:

  • Selective Inhibition : CDK8-IN-3 exhibits >100-fold selectivity over other kinases, allowing for targeted therapeutic effects without significant off-target activity .
  • Impact on Tumor Growth : Studies indicate that CDK8 promotes colon cancer metastasis by downregulating matrix metalloproteinase inhibitors, suggesting that inhibiting CDK8 could suppress tumor progression .

Colon Cancer

Recent studies have highlighted the role of CDK8 in promoting colon cancer metastasis, particularly to the liver. The inhibition of CDK8 using this compound has demonstrated potential in:

  • Reducing Metastatic Growth : Inhibition leads to decreased expression of genes that facilitate metastasis, such as MMPs .
  • Enhancing Immune Response : CDK8 inhibition may stimulate natural killer cell activity, thus enhancing innate immunity against tumors .

Other Cancers

CDK8 has been implicated in various malignancies, including breast cancer and gastric cancer. Its role as an oncogene makes it a promising target for therapeutic intervention:

  • Breast Cancer : CDK8 enhances estrogen receptor signaling, which is critical for the growth of estrogen-dependent tumors. Inhibitors like this compound may disrupt this signaling pathway .
  • Gastric and Prostate Cancer : Research indicates that targeting CDK8 can alter tumor behavior and improve treatment outcomes in these cancers .

Pharmacokinetic Properties

This compound has been characterized for its pharmacokinetic properties, which are crucial for its effectiveness as a therapeutic agent:

  • Oral Bioavailability : The compound has been designed to maintain good solubility and metabolic stability, making it suitable for oral administration .
  • Selectivity Profile : Extensive profiling against a panel of kinases shows that this compound maintains high selectivity for its target, minimizing potential side effects associated with non-specific kinase inhibition .

Case Study 1: Colon Cancer Metastasis

A study involving murine models demonstrated that treatment with this compound significantly reduced liver metastases from colon cancer. The mechanism involved downregulation of TIMP3 and modulation of microRNA expression related to tumor growth pathways .

Case Study 2: Breast Cancer Dynamics

In vitro studies showed that this compound effectively reduced the proliferation of breast cancer cell lines by inhibiting estrogen receptor-mediated transcription. This suggests a potential application in treating hormone-responsive breast cancers .

Data Table: Pharmacological Profile of this compound

PropertyValue
Selectivity (IC50 for CDK8)1.5 nM
Plasma Protein Binding>98%
Kinetic Solubility5.5 μM
Oral BioavailabilityHigh
Targeted PathwaysWnt/β-catenin, TGFβ/SMAD

Mécanisme D'action

CDK8-IN-3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors. By inhibiting cyclin-dependent kinase 8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition leads to the suppression of tumor growth and progression in cancer models .

Comparaison Avec Des Composés Similaires

Similar Compounds

    CDK8-IN-1: Another selective inhibitor of cyclin-dependent kinase 8 with similar biological activity.

    CDK8-IN-2: A structurally related compound with comparable potency and selectivity.

    CDK8-IN-4: A newer generation inhibitor with improved pharmacokinetic properties.

Uniqueness of CDK8-IN-3

This compound stands out due to its high selectivity for cyclin-dependent kinase 8 over other cyclin-dependent kinases, making it a valuable tool for studying the specific functions of cyclin-dependent kinase 8. Additionally, its potent inhibitory activity and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent .

Propriétés

Numéro CAS

1884500-15-5

Formule moléculaire

C22H23N5O2

Poids moléculaire

389.46

Nom IUPAC

N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

Clé InChI

MYODQBLYOKTZML-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CDK8 IN-3;  CDK8-IN 3;  CDK8-IN-3;  CDK8 IN 3

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK8-IN-3
Reactant of Route 2
Reactant of Route 2
CDK8-IN-3
Reactant of Route 3
Reactant of Route 3
CDK8-IN-3
Reactant of Route 4
Reactant of Route 4
CDK8-IN-3
Reactant of Route 5
Reactant of Route 5
CDK8-IN-3
Reactant of Route 6
Reactant of Route 6
CDK8-IN-3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.